(-)-Tylocrebrine

Protein synthesis inhibition Ehrlich ascites-tumour Ribosomal targeting

(-)-Tylocrebrine (CAS 61302-92-9) is the naturally occurring S-enantiomer of the phenanthroindolizidine alkaloid tylocrebrine, a pentacyclic plant secondary metabolite first isolated from Tylophora species. Unlike its positional isomer tylophorine, (-)-tylocrebrine features a distinctive C5-methoxy substitution pattern on the phenanthrene ring, which requires specialized asymmetric synthesis using tert-butanesulfinamide chiral auxiliary or InCl₃-catalyzed cycloisomerization to access with >98% enantiomeric excess.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
CAS No. 61302-92-9
Cat. No. B1200830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Tylocrebrine
CAS61302-92-9
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC
InChIInChI=1S/C24H27NO4/c1-26-20-8-7-15-19-13-25-9-5-6-14(25)10-16(19)17-11-21(27-2)22(28-3)12-18(17)23(15)24(20)29-4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3/t14-/m0/s1
InChIKeyYFEPHJVWLFGWKH-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Tylocrebrine (CAS 61302-92-9): Sourcing the S-Enantiomer Phenanthroindolizidine with Defined Stereochemistry for Protein Synthesis Inhibition Studies


(-)-Tylocrebrine (CAS 61302-92-9) is the naturally occurring S-enantiomer of the phenanthroindolizidine alkaloid tylocrebrine, a pentacyclic plant secondary metabolite first isolated from Tylophora species [1]. Unlike its positional isomer tylophorine, (-)-tylocrebrine features a distinctive C5-methoxy substitution pattern on the phenanthrene ring, which requires specialized asymmetric synthesis using tert-butanesulfinamide chiral auxiliary or InCl₃-catalyzed cycloisomerization to access with >98% enantiomeric excess [2]. The compound exerts its biological activity through potent inhibition of eukaryotic protein synthesis via binding to the 40S and 80S ribosomal subunits, blocking the translocation step of elongation [3]. Its clinical development was halted in 1966 due to severe CNS toxicity (disorientation, ataxia), but recent nanoparticle reformulation strategies have demonstrated that its therapeutic index can be significantly improved, revitalizing research interest in this molecule [4].

Why (-)-Tylocrebrine Cannot Be Interchanged with Tylophorine, Cryptopleurine, or Racemic Tylocrebrine in Rigorous Research


Phenanthroindolizidine alkaloids appear structurally similar but exhibit critical differences in potency, stereochemistry, target engagement, and toxicity profiles that preclude casual substitution. Tylophorine, a positional isomer of tylocrebrine, differs in the placement of methoxy groups on the phenanthrene ring, resulting in a 5-fold lower potency for protein synthesis inhibition [1]. Cryptopleurine, a phenanthroquinolizidine rather than an indolizidine, is 10-fold more potent than tylocrebrine in the same assay but carries the opposite absolute configuration (R vs. S), which affects ribosomal binding geometry [1][2]. Racemic (+/-)-tylocrebrine contains both enantiomers, yet published data show that the unnatural (R)-enantiomer exhibits approximately 14-fold lower cytotoxicity in KB cells compared to the natural (S)-(-)-enantiomer, meaning that procurement of the incorrect stereoisomer or racemate can drastically compromise experimental potency and reproducibility . Furthermore, tylocrebrine's documented CNS toxicity—which led to clinical trial termination in 1966—is a class-level concern, but the severity of brain penetration depends on specific physicochemical properties (cLogP ~3.5, low polar surface area ~40 Ų) that vary subtly among analogs and directly influence blood-brain barrier permeation [3].

Quantitative Differentiators: (-)-Tylocrebrine vs. Closest Analogs — Procurement-Relevant Evidence


Protein Synthesis Inhibition: (-)-Tylocrebrine Is 5-Fold More Potent Than Tylophorine but 10-Fold Less Potent Than Cryptopleurine in Ehrlich Ascites Cells

In a direct head-to-head study using Ehrlich ascites-tumour cells, the concentration required for 50% inhibition of [¹⁴C]-leucine incorporation into protein was determined for all three alkaloids in parallel. (-)-Tylocrebrine achieved 50% inhibition at 2 × 10⁻⁷ M (200 nM), compared to 1 × 10⁻⁶ M (1000 nM) for tylophorine and 2 × 10⁻⁸ M (20 nM) for cryptopleurine [1]. This establishes that (-)-tylocrebrine occupies an intermediate potency position: it is 5-fold more potent than its positional isomer tylophorine, but 10-fold less potent than the phenanthroquinolizidine cryptopleurine. Importantly, none of the three compounds inhibited [¹⁴C]-uracil incorporation into nucleic acids at 10⁻⁵ M, confirming selectivity for protein synthesis over nucleic acid synthesis [1]. This selectivity rank-order is critical for researchers who need a phenanthroindolizidine with potency between the highly potent cryptopleurine and the less potent tylophorine, and who require the specific S-stereochemistry of the natural product.

Protein synthesis inhibition Ehrlich ascites-tumour Ribosomal targeting Translational elongation block

EGFR-Targeted Nanoparticle Reformulation Improves In Vitro Cytotoxicity by 5.3- to 6.8-Fold Over Free (-)-Tylocrebrine

Reformulation of (-)-tylocrebrine into EGFR-targeted PLGA-based polymeric nanoparticles produced a dramatic improvement in in vitro cytotoxicity compared to the free drug. In A431 epidermoid carcinoma cells (EGFR-overexpressing), free (-)-tylocrebrine exhibited an IC50 of 210 nM at physiological pH, whereas EGFR-targeted nanoparticles achieved an IC50 of 31 nM—a 6.8-fold improvement. In A549 lung adenocarcinoma cells, the free drug IC50 of 37 nM was reduced to 7 nM for targeted nanoparticles, representing a 5.3-fold enhancement [1]. Notably, under acidic conditions (pH mimicking the tumor microenvironment), the free drug's potency diminished substantially (IC50 increased to 432 nM in A431 and 361 nM in A549), while the targeted nanoparticles maintained their potency nearly unchanged (IC50 28 nM in A431, 24 nM in A549), demonstrating robust activity in the acidic tumor milieu where free drug loses efficacy [1]. Non-targeted nanoparticles showed intermediate improvements (IC50 154 nM at physiological pH in A431), confirming that EGFR targeting contributes materially to the enhanced cytotoxicity beyond encapsulation alone.

Nanoparticle drug delivery EGFR targeting Therapeutic index PLGA nanoparticles

Nanoparticle Encapsulation Reduces Brain Exposure 2-Fold While Increasing Tumor AUC 3.2-Fold, Doubling the Therapeutic Index

A critical limitation of free (-)-tylocrebrine is its rapid brain penetration, which caused the severe CNS toxicity (disorientation, ataxia) observed in the 1966 clinical trial. In vivo pharmacokinetic studies in A431 tumor-bearing athymic nude mice demonstrated that encapsulation in EGFR-targeted PLGA nanoparticles fundamentally alters the drug's tissue distribution. Free tylocrebrine produced a tumor AUC of 5.5 μg·h/mL and a brain AUC of 2.1 μg·h/mL, yielding a Drug Targeting Index (DTI = AUC_tumor/AUC_brain) of only 2.6 [1]. In stark contrast, EGFR-targeted nanoparticles achieved a tumor AUC of 17.7 μg·h/mL (3.2-fold higher than free drug) while reducing brain AUC to 1.0–1.3 μg·h/mL, producing a DTI of 5.2—a 2-fold improvement [1]. At the first pharmacokinetic time point, nanoparticle encapsulation resulted in a 5-fold decrease in brain drug concentration relative to free drug [1]. Furthermore, in vivo tumor growth inhibition studies confirmed that targeted nanoparticles produced significantly greater antitumor efficacy than free drug or non-targeted nanoparticles in the A431 xenograft model [1].

Pharmacokinetics Blood-brain barrier Drug disposition Tumor targeting

Absolute Configuration: (-)-Tylocrebrine (S) vs. Cryptopleurine (R) — Stereochemistry Dictates Ribosomal Binding and Cross-Resistance Patterns

The absolute configuration of (-)-tylocrebrine has been unequivocally established as S (corresponding to L-proline stereochemistry) through comparison of optical rotatory dispersion and circular dichroism spectra with tylophorine, whose absolute configuration was independently determined by X-ray crystallography [1]. In contrast, the structurally related phenanthroquinolizidine cryptopleurine possesses the opposite R absolute configuration [1]. This stereochemical distinction is functionally significant: cross-resistance studies using Chinese hamster ovary (CHO) cell mutants selected for resistance to tylocrebrine (Tylᴿ), cryptopleurine (Cryᴿ), and emetine (Emtᴿ) demonstrated that all three mutant types exhibit strikingly similar cross-resistance patterns, and somatic cell hybrids of Tylᴿ × Cryᴿ, Tylᴿ × Emtᴿ, and Cryᴿ × Emtᴿ fail to complement each other, indicating a common genetic lesion affecting the 40S ribosomal subunit [2]. Despite the opposite absolute configurations of (-)-tylocrebrine and cryptopleurine, the shared structural determinants—identified by Gupta et al. (1980) through systematic SAR analysis—allow both to bind the same ribosomal site, but with differing affinities consistent with the potency differences observed in protein synthesis assays [3].

Absolute stereochemistry Chiral resolution Ribosomal binding Cross-resistance

C5-Methoxy Substitution: A Structural Feature Enabling Regioselective Synthesis That Differentiates (-)-Tylocrebrine from Other Phenanthroindolizidines

Among the phenanthroindolizidine alkaloids, (-)-tylocrebrine is structurally distinguished by its unusual C5-methoxy substitution pattern on the phenanthrene ring, whereas most congeners including tylophorine, antofine, and cryptopleurine lack this substitution [1]. This C5-methoxy group poses a synthetic challenge because standard oxidative biaryl coupling methods (e.g., VOF₃-mediated coupling) produce regioisomeric mixtures when applied to C5-substituted precursors. A 2014 asymmetric synthesis reported by Zheng et al. solved this problem using an InCl₃-catalyzed cycloisomerization reaction of an o-propargylbiaryl compound to regioselectively construct the C5-methoxy-substituted phenanthrene moiety of (-)-tylocrebrine in 35% overall yield over five steps with >98% ee [1]. In contrast, the VOF₃-mediated oxidative aryl-alkene coupling approach developed by Niphakis and Georg (2011) enabled regioselective preparation of C5-substituted phenanthroindolizidines for the first time, but was applied to eight natural and unnatural analogs with final cyclization yields ranging from 45–72%, demonstrating that C5-substituted variants require distinct synthetic strategies compared to unsubstituted congeners [2]. This synthetic accessibility difference has procurement implications: (-)-tylocrebrine cannot be efficiently prepared using routes optimized for tylophorine or antofine.

Regioselective synthesis C5-methoxy phenanthrene Cycloisomerization Asymmetric synthesis

High-Value Application Scenarios for (-)-Tylocrebrine Based on Verified Quantitative Differentiation


Ribosomal Protein Synthesis Inhibition Studies Requiring Intermediate Potency Between Tylophorine and Cryptopleurine

When a research program requires a eukaryotic protein synthesis inhibitor with potency in the 10⁻⁷ M range—stronger than tylophorine (10⁻⁶ M) but not as exquisitely potent as cryptopleurine (10⁻⁸ M)—(-)-tylocrebrine is the only phenanthroindolizidine that occupies this intermediate potency window, as established by the Donaldson et al. (1968) head-to-head leucine incorporation assay [1]. This makes it particularly suitable for dose-response studies where an excessively potent inhibitor would saturate the target at concentrations too low to allow mechanistic dissection of partial inhibition effects, or where residual protein synthesis is desired for studying adaptive cellular responses.

Nanoparticle Formulation Development Using a Validated Brain-to-Tumor Redistribution Model Compound

(-)-Tylocrebrine serves as an excellent model payload for testing novel nanoparticle-based brain-to-tumor redistribution strategies, given that the free drug's brain penetration (AUC_brain 2.1 μg·h/mL) and tumor accumulation (AUC_tumor 5.5 μg·h/mL) are quantitatively benchmarked, and EGFR-targeted PLGA nanoparticles have already demonstrated a 2-fold DTI improvement (from 2.6 to 5.2) with a 5-fold reduction in initial brain concentration [2]. Researchers developing new targeting ligands, polymer compositions, or conjugation chemistries can use these published pharmacokinetic parameters as a direct baseline for comparative evaluation.

Chiral Chromatography Method Development and Enantiomeric Purity Validation of Phenanthroindolizidine Alkaloids

The established absolute configuration of (-)-tylocrebrine as the S-enantiomer, determined by optical rotatory dispersion and circular dichroism comparison with tylophorine [3], makes this compound a reliable chiral reference standard for developing HPLC or SFC methods to separate phenanthroindolizidine enantiomers. Given that the (R)-enantiomer has been reported to exhibit approximately 14-fold lower cytotoxicity in KB cells, ensuring enantiomeric purity is critical for biological studies, and (-)-tylocrebrine can serve as the S-configuration calibrant for method validation.

Structure-Activity Relationship Studies Focused on the Phenanthrene C5 Position

Because (-)-tylocrebrine uniquely bears a methoxy group at the C5 position of the phenanthrene ring—a feature absent in tylophorine, antofine, and cryptopleurine—it is the natural product of choice for SAR campaigns investigating the pharmacological impact of C5 substitution on ribosomal binding, cytotoxicity, and CNS penetration [4]. The published synthetic route via InCl₃-catalyzed cycloisomerization provides a validated entry point for generating C5-modified analogs, and the comprehensive cross-resistance data from Gupta et al. (1980) establishes the functional context for interpreting mutations at the ribosomal binding site.

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